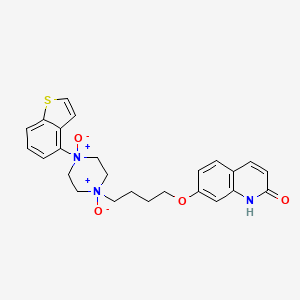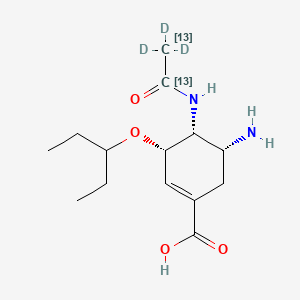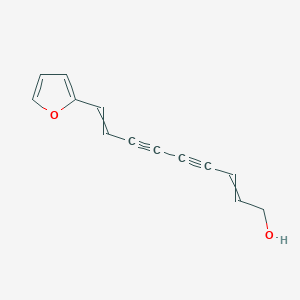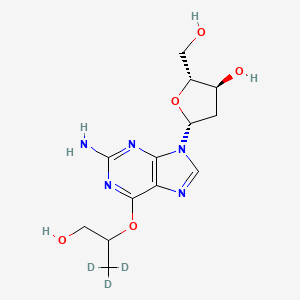
O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 is a synthetic nucleoside analog. It is a modified form of 2’-deoxyguanosine, where the O6 position of the guanine base is substituted with a 2-hydroxy-1-methylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 typically involves multiple steps. The starting material is usually 2’-deoxyguanosine, which undergoes a series of chemical reactions to introduce the 2-hydroxy-1-methylethyl group at the O6 position. Common reagents used in these reactions include alkylating agents and protecting groups to ensure selective modification of the guanine base.
Industrial Production Methods
Industrial production of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The 2-hydroxy-1-methylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the O6 position .
Scientific Research Applications
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of modified nucleosides.
Biology: The compound is used in DNA research to investigate the effects of modifications on DNA structure and function.
Mechanism of Action
The mechanism of action of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 involves its incorporation into DNA, where it can affect DNA replication and repair processes. The 2-hydroxy-1-methylethyl group at the O6 position can interfere with base pairing and hydrogen bonding, leading to changes in DNA structure and function. This can result in altered gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
O6-Methyl-2’-deoxyguanosine: Similar structure but with a methyl group at the O6 position.
O6-Benzyl-2’-deoxyguanosine: Contains a benzyl group at the O6 position.
O6-Ethyl-2’-deoxyguanosine: Features an ethyl group at the O6 position.
Uniqueness
O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine-d3 is unique due to the presence of the 2-hydroxy-1-methylethyl group, which provides distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it valuable for studying DNA modifications and developing therapeutic agents .
Properties
Molecular Formula |
C13H19N5O5 |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[2-amino-6-(1,1,1-trideuterio-3-hydroxypropan-2-yl)oxypurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8+,9+/m0/s1/i1D3 |
InChI Key |
DPRKTPGJARCDPS-HNKVRCEBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Canonical SMILES |
CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
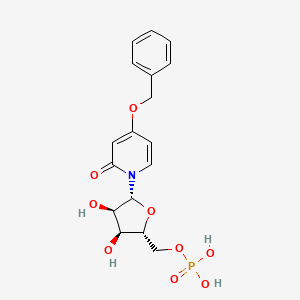
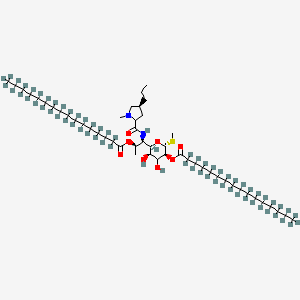
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
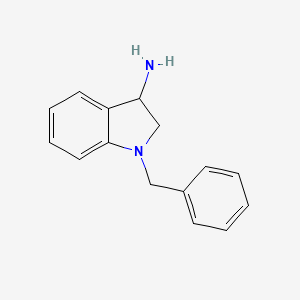
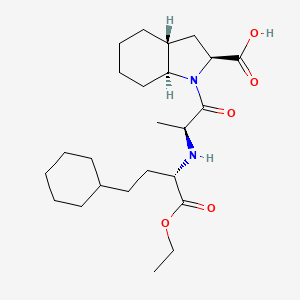

![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
